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Compound of Interest

Compound Name: 5-Bromopyridine-2,3-diol

Cat. No.: B1280216

5-Bromopyridine-2,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromopyridine-2,3-diol, a valuable
heterocyclic compound for research and development. This document outlines its chemical
identity, molecular structure, physicochemical properties, and key experimental protocols
related to its synthesis and characterization.

Core Data Summary

The fundamental properties of 5-Bromopyridine-2,3-diol are summarized below.
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Property Value Reference

CAS Number 34206-49-0 [11[2][3]

Molecular Formula CsHaBrNO2 [11[2][3]

Molecular Weight 189.99 g/mol [1112][3]
5-bromo-3-hydroxy-1H-pyridin-

IUPAC Name YRRy [3]
2-one
5-Bromo-2,3-

Synonyms dihydroxypyridine, 5-Bromo- [3]
2,3-pyridinediol
Very pale yellow to yellow

Appearance [2]
powder

Melting Point 249 °C [2]
KXBXUHWCODHRHK-

InChl Key [11[3]
UHFFFAOYSA-N

SMILES C1=C(C(=O)NC=C1Br)O [3]

Molecular Structure and Tautomerism

5-Bromopyridine-2,3-diol exists in tautomeric forms. The diol form (5-bromopyridine-2,3-

diol) is in equilibrium with its keto-enol tautomer, 5-bromo-3-hydroxy-2(1H)-pyridone. The

IUPAC name provided by PubChem, 5-bromo-3-hydroxy-1H-pyridin-2-one, reflects this keto-

enol form, which is often the more stable tautomer for 2- and 3-hydroxypyridines.[3]

The structural representation is as follows:

5-Bromopyridine-2,3-diol

-

Tautomerization

5-bromo-3-hydroxy-1H-pyridin-2-one (Tautomer)

L
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Caption: Tautomeric equilibrium of 5-Bromopyridine-2,3-diol.

Experimental Protocols
Synthesis of 5-Bromopyridine-2,3-diol

A common synthetic strategy for 5-Bromopyridine-2,3-diol involves the conversion of the
amino groups of a precursor, 2,3-Diamino-5-bromopyridine, into hydroxyl groups.[1] Below is a
detailed protocol for the synthesis of this key precursor.

Synthesis of 2,3-Diamino-5-bromopyridine

This procedure is adapted from a documented reduction of 2-amino-3-nitro-5-bromopyridine.[4]

[5]

Materials:

2-amino-3-nitro-5-bromopyridine

* Isopropanol

o Water

o Ammonium chloride (NH4Cl)

e lron powder (Fe)

o Ethyl acetate (EtOAC)

e Saturated brine solution

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

 Dissolve 2-amino-3-nitro-5-bromopyridine (3 g) in a solvent mixture of isopropanol (56 mL)
and water (28 mL).[5]
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e To this solution, add ammonium chloride (1.47 g) and iron powder (2.31 g).[5]

e Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes.[5]

» Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

o Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.[5]
« Filter the mixture to remove insoluble iron residues.

o Separate the organic and aqueous layers.

o Wash the organic layer with a saturated brine solution, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure to yield 2,3-diamino-5-bromopyridine.[5]

Conversion to 5-Bromopyridine-2,3-diol:

The subsequent conversion of the diamino precursor to the diol can be achieved through
diazotization of the amino groups followed by hydrolysis. A general procedure for such a
transformation is outlined below.

Conceptual Steps:

o Diazotization: The 2,3-diamino-5-bromopyridine is treated with a source of nitrous acid (e.g.,
sodium nitrite in an acidic medium) at low temperatures to form the corresponding bis-
diazonium salt.

e Hydrolysis: The bis-diazonium salt is then carefully heated in an aqueous solution. The
diazonium groups are excellent leaving groups (as Nz2) and are displaced by hydroxyl groups
from the water, yielding 5-Bromopyridine-2,3-diol.

A visual representation of this synthetic workflow is provided below.
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Caption: Synthetic workflow for 5-Bromopyridine-2,3-diol.

Spectroscopic Characterization
Infrared (IR) Spectroscopy

The infrared spectrum of 5-Bromopyridine-2,3-diol provides valuable information about its
functional groups.

Experimental Setup:

 Instrument: Perkin EImer spectrophotometer model-52 or equivalent.
e Sample Preparation: The sample is prepared as a KBr pellet.

e Spectral Range: 400-4000 cm™1,

Characteristic IR Absorptions:

o O-H Stretching: A broad band is expected in the region of 3200-3400 cm~* due to hydrogen-
bonded hydroxyl groups.
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e N-H Stretching: Due to the tautomeric keto-enol form, an N-H stretching vibration may be
observed around 3270 cm~1.

e C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100
cm~1region. For 5-Bromopyridine-2,3-diol, bands have been reported at 3105 cm~t and
3115 cm™1.

* N-H Bending: An N-H in-plane bending mode has been assigned to a band at 1680 cm™1.

e C=0 Stretching: The keto tautomer will exhibit a strong C=0 stretching absorption. For
comparison, ketones typically show a C=0 stretch around 1715 cm~1.

e C-O Stretching: C-O stretching vibrations are expected in the fingerprint region, typically
between 1000-1300 cm~1.

Safety and Handling

5-Bromopyridine-2,3-diol is intended for research use only.[1] Users should consult the
Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard
laboratory safety practices, including the use of personal protective equipment, should be
followed. The compound is associated with a "Warning" signal word.[2]

Applications in Research

As a substituted pyridine, 5-Bromopyridine-2,3-diol is a versatile building block in medicinal
chemistry and materials science. The bromine atom can be readily displaced or used in cross-
coupling reactions, such as the Suzuki coupling, to introduce further molecular complexity.[6]
The diol functionality offers sites for further derivatization and can influence the compound's
solubility and biological activity. Pyridine-based structures are integral to many pharmaceuticals
and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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